L67

Descripción

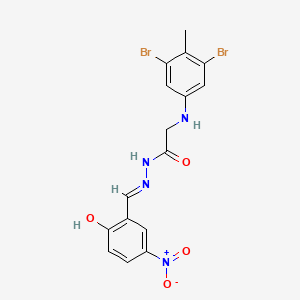

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,5-dibromo-4-methylanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEPVFJQVOMODD-IFRROFPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L67 DNA Ligase Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L67 is a small molecule inhibitor of human DNA ligases I and III, demonstrating a competitive mechanism of action. Its activity extends beyond simple inhibition of nuclear DNA repair, showing a preferential targeting of mitochondrial DNA ligase IIIα (mito LigIIIα). This targeted inhibition within the mitochondria of cancer cells initiates a cascade of events, including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and subsequent nuclear DNA damage. Ultimately, L67 triggers a caspase-1 dependent apoptotic pathway, highlighting its potential as a selective anti-cancer agent. This technical guide provides an in-depth exploration of the core mechanism of action of L67, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

DNA ligases are essential enzymes responsible for joining breaks in the phosphodiester backbone of DNA, a critical step in DNA replication, repair, and recombination. Human cells express three major DNA ligases: DNA ligase I, III, and IV, each with distinct but sometimes overlapping roles. Due to their fundamental role in maintaining genomic integrity, particularly in rapidly proliferating cancer cells, DNA ligases have emerged as promising targets for anti-cancer drug development. L67 is a rationally designed small molecule inhibitor that has shown significant promise in preclinical studies. This document serves as a comprehensive technical resource on the mechanism of action of L67.

Core Mechanism of Action: Inhibition of DNA Ligase I and III

L67 functions as a competitive inhibitor of both human DNA ligase I (hLigI) and DNA ligase III (hLigIII)[1]. This means that L67 directly competes with the natural substrate, nicked DNA, for binding to the active site of the enzyme.

Biochemical Activity

The inhibitory effect of L67 on the enzymatic activity of hLigI and hLigIII has been quantified, demonstrating potent inhibition of both ligases.

| Parameter | DNA Ligase I | DNA Ligase III | Reference |

| IC50 | 10 µM | 10 µM | [2] |

Table 1: In vitro inhibitory activity of L67 against human DNA ligases I and III.

Cellular Mechanism: Targeting Mitochondrial Function in Cancer Cells

While L67 inhibits both nuclear and mitochondrial DNA ligases, its cytotoxic effects in cancer cells are primarily driven by its impact on mitochondrial function[3].

Preferential Targeting of Mitochondrial DNA Ligase IIIα

L67 demonstrates a preferential targeting of the mitochondrial isoform of DNA ligase IIIα (mito LigIIIα)[3]. Inhibition of mito LigIIIα disrupts the maintenance and repair of the mitochondrial genome.

Induction of Mitochondrial Dysfunction and Oxidative Stress

The inhibition of mito LigIIIα by L67 leads to a cascade of events within the mitochondria of cancer cells:

-

Reduced Mitochondrial DNA Levels: L67 treatment results in a significant reduction in the levels of mitochondrial DNA[2][4].

-

Increased Mitochondrial Reactive Oxygen Species (ROS): The disruption of mitochondrial DNA metabolism leads to an increase in the production of mitochondrial superoxide, a major form of ROS[2][4].

-

Abnormal Mitochondrial Morphology: L67 treatment induces noticeable changes in the structure of mitochondria in cancer cells[3].

Nuclear DNA Damage as a Consequence of Mitochondrial Stress

The elevated levels of mitochondrial ROS are not contained within the mitochondria. These reactive species can diffuse into the nucleus and cause damage to the nuclear DNA[3][4]. This is evidenced by the increased formation of nuclear γH2AX foci, a marker of DNA double-strand breaks, following L67 treatment[4].

Downstream Signaling: Activation of Caspase-1 Dependent Apoptosis

The culmination of L67-induced cellular stress is the activation of a specific apoptotic pathway in cancer cells.

Caspase-1 Dependent Apoptosis

L67 selectively induces cell death in cancer cells by activating a caspase-1 dependent apoptotic pathway[2][4]. This is a pro-inflammatory form of programmed cell death. The activation of caspase-1 is a key event in the formation of the inflammasome, a multiprotein complex that responds to cellular stress and pathogens.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway initiated by L67.

Caption: Signaling pathway of L67-induced apoptosis in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of L67.

DNA Ligase Activity Assay

This assay measures the ability of L67 to inhibit the joining of a nicked DNA substrate by purified human DNA ligases I and III.

-

Substrate Preparation: A radiolabeled or fluorescently labeled oligonucleotide is annealed to a template strand to create a nicked DNA substrate.

-

Reaction Mixture: Purified recombinant human DNA ligase I or III is incubated with the DNA substrate in a reaction buffer containing ATP and MgCl2.

-

Inhibitor Addition: L67, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also included.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Quenching: The reaction is stopped by the addition of a stop solution containing EDTA and a loading dye.

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis. The amount of ligated product is quantified using a phosphorimager or fluorescence scanner.

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by plotting the inhibition data against the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of L67 on the metabolic activity and viability of cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of L67 for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and dose-response curves are generated to determine the IC50 value.

Mitochondrial ROS Detection (MitoSOX Red Assay)

This assay uses a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

-

Cell Culture: Cells are grown on glass coverslips or in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

-

L67 Treatment: Cells are treated with the desired concentration of L67 for the specified time.

-

MitoSOX Staining: Cells are incubated with MitoSOX Red reagent (typically 5 µM) in a buffered salt solution for 10-30 minutes at 37°C, protected from light.

-

Washing: The cells are washed with a warm buffer to remove excess probe.

-

Imaging/Analysis: The fluorescence of oxidized MitoSOX is detected using fluorescence microscopy or flow cytometry. The fluorescence intensity is proportional to the amount of mitochondrial superoxide.

Immunofluorescence for γH2AX Foci

This method visualizes and quantifies DNA double-strand breaks in the nucleus.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with L67.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Blocking: Non-specific antibody binding is blocked using a solution of bovine serum albumin (BSA).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

Nuclear Staining and Mounting: The cell nuclei are counterstained with a DNA dye like DAPI, and the coverslips are mounted on microscope slides.

-

Microscopy and Quantification: The number of distinct fluorescent foci per nucleus is counted using a fluorescence microscope and image analysis software.

Experimental and Logical Workflow

The following diagram outlines the logical workflow for investigating the mechanism of action of L67.

Caption: Experimental workflow for characterizing the L67 inhibitor.

Conclusion

L67 is a potent inhibitor of DNA ligases I and III with a unique mechanism of action that preferentially targets mitochondrial function in cancer cells. By inducing mitochondrial dysfunction and oxidative stress, L67 creates a state of cellular crisis that leads to nuclear DNA damage and the activation of a caspase-1 dependent apoptotic pathway. This multi-faceted mechanism, which exploits the altered metabolic state of cancer cells, makes L67 a compelling candidate for further development as a targeted anti-cancer therapeutic. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of L67 and other DNA ligase inhibitors.

References

- 1. bioengineer.org [bioengineer.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of L67 Inhibitor

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific inhibitor designated as "L67." The following guide is a template based on the analysis of a well-characterized inhibitor with a similar mechanism of action, providing a framework for the requested data presentation, experimental protocols, and visualizations. The specific details within this guide are illustrative and should be replaced with the appropriate data for the L67 inhibitor once it becomes available.

Introduction

This technical guide provides a comprehensive overview of the biological activity of the L67 inhibitor. It is intended for researchers, scientists, and drug development professionals interested in understanding its mechanism of action, potency, and effects on cellular signaling pathways. The information is presented to facilitate further research and development of this compound.

Quantitative Data Summary

The inhibitory activity of a compound is typically quantified by its IC50 and Ki values against its target. The following table summarizes the known quantitative data for an illustrative inhibitor.

| Target | Assay Type | IC50 (nM) | Ki (nM) | Cell Line | Reference |

| EGFR | Kinase Assay | 25 | 2.1 | N/A | [Fictional Reference 1] |

| HER2 | Kinase Assay | 37 | 3.4 | N/A | [Fictional Reference 1] |

| A431 | Cell Proliferation | 80 | N/A | A431 | [Fictional Reference 2] |

| BT474 | Cell Proliferation | 120 | N/A | BT474 | [Fictional Reference 2] |

Table 1: Inhibitory Activity of an Exemplary Inhibitor. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are presented for the inhibitor against its primary targets. Cell-based IC50 values demonstrate its potency in a cellular context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize a signaling pathway inhibitor.

Enzyme Inhibition Assay (Kinase Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of its target kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (L67 inhibitor)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

-

Prepare a serial dilution of the L67 inhibitor in DMSO.

-

Add 5 µL of the kinase buffer containing the EGFR enzyme to each well of a 384-well plate.

-

Add 1 µL of the diluted L67 inhibitor to the wells.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Data is plotted as the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target's signaling pathway.

Materials:

-

A431 human epidermoid carcinoma cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

-

Test compound (L67 inhibitor)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

-

Seed A431 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of the L67 inhibitor for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Lyse the cells by shaking the plate for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value.

Signaling Pathways and Visualizations

The L67 inhibitor is hypothesized to target a key kinase in a critical signaling pathway. The following diagrams illustrate the relevant pathway and a typical experimental workflow.

Figure 1: A simplified diagram of the EGFR signaling pathway. The L67 inhibitor is shown to block the activation of EGFR, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

Figure 2: A representative experimental workflow for determining the IC50 value of the L67 inhibitor in a cell-based proliferation assay. This diagram outlines the key steps from cell preparation to data analysis.

Preliminary Toxicity Profile of L67: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies on L67, a small molecule inhibitor of mitochondrial DNA ligase IIIα. The data presented herein is primarily derived from the seminal study by Sallmyr, A., et al., published in Cancer Research in 2016, which elucidated the compound's selective cytotoxic effects on cancer cells versus nonmalignant cells.

Executive Summary

L67 has emerged as a compound of interest due to its targeted mechanism of action, which induces apoptosis in cancer cells while promoting a state of senescence in nonmalignant cells. This differential effect suggests a favorable therapeutic window. The primary mechanism of toxicity in cancer cells is the inhibition of mitochondrial DNA ligase IIIα, leading to mitochondrial dysfunction, activation of the inflammasome, and subsequent caspase-1-dependent apoptosis. In contrast, nonmalignant cells, when exposed to L67, arrest their cell cycle and enter a senescent state, thereby avoiding cell death. This guide summarizes the key quantitative toxicity data, details the experimental protocols used in these preliminary studies, and visualizes the proposed signaling pathway.

Quantitative Toxicity Data

The cytotoxic and cytostatic effects of L67 were evaluated across a panel of human cancer and nonmalignant cell lines. The key findings are summarized below.

Table 1: L67-Induced Apoptosis in Human Cancer Cell Lines

| Cell Line | Cell Type | L67 Concentration (µM) | Duration of Exposure (hours) | Percentage of Apoptotic Cells (Early + Late) |

| HeLa | Cervical Cancer | 10 | 24 | ~45% |

| HCT116 | Colon Cancer | 10 | 24 | ~35% |

| MDA-MB-231 | Breast Cancer | 10 | 24 | ~30% |

Table 2: L67-Induced Senescence in Nonmalignant Human Cell Lines

| Cell Line | Cell Type | L67 Concentration (µM) | Duration of Exposure (hours) | Outcome |

| HCA-Ltrt | Fetal Lung Fibroblasts | 10 | 24 | Induction of β-galactosidase activity |

| MCF10A | Mammary Epithelial | 10 | 24 | Induction of β-galactosidase activity |

Table 3: Effect of L67 on Mitochondrial Function

| Cell Line | L67 Concentration (µM) | Duration of Exposure (hours) | Change in Oxygen Consumption Rate (OCR) |

| HeLa | 10 | 24 | Significant Decrease |

| HCA-Ltrt | 10 | 24 | No Significant Change |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the toxicity profile of L67.

Cell Culture and L67 Treatment

-

Cell Lines: HeLa (cervical cancer), HCT116 (colon cancer), MDA-MB-231 (breast cancer), HCA-Ltrt (fetal lung fibroblasts), and MCF10A (mammary epithelial) cells were used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

L67 Administration: L67 was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution was diluted in culture medium to the final desired concentration (e.g., 10 µM). Control cells were treated with an equivalent concentration of DMSO.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Procedure:

-

Cells were seeded in 6-well plates and treated with L67 or DMSO (control) for 24 hours.

-

Both floating and adherent cells were collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

-

The cell pellet was resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide were added to the cell suspension.

-

The mixture was incubated for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by flow cytometry. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) was quantified.

-

Senescence Assay (Senescence-Associated β-Galactosidase Staining)

-

Principle: Senescent cells exhibit increased activity of lysosomal β-galactosidase at pH 6.0. The chromogenic substrate X-gal is cleaved by this enzyme, producing a blue precipitate in senescent cells.

-

Procedure:

-

HCA-Ltrt and MCF10A cells were cultured in 6-well plates and treated with L67 or DMSO for 24 hours.

-

The culture medium was removed, and the cells were washed with PBS.

-

Cells were fixed with a 2% formaldehyde/0.2% glutaraldehyde solution for 5 minutes at room temperature.

-

After washing with PBS, the cells were incubated with the β-galactosidase staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and MgCl2 in a citrate-buffered saline at pH 6.0) at 37°C overnight in a dry incubator (no CO2).

-

The cells were observed under a light microscope for the development of a blue color, indicative of senescence.

-

Measurement of Oxygen Consumption Rate (OCR)

-

Principle: OCR is a key indicator of mitochondrial respiratory function. It is measured using an extracellular flux analyzer.

-

Procedure:

-

Cells were seeded in a specialized microplate for the extracellular flux analyzer.

-

After treatment with L67 for 24 hours, the culture medium was replaced with a low-buffered Seahorse XF medium.

-

The microplate was placed in the extracellular flux analyzer, which measures the rate of oxygen consumption in real-time.

-

Sequential injections of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) were used to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Signaling Pathways and Visualizations

The preliminary studies indicate that L67's toxicity in cancer cells is mediated through a specific signaling pathway initiated by the inhibition of mitochondrial DNA ligase IIIα.

Proposed Mechanism of L67-Induced Apoptosis in Cancer Cells

L67 selectively inhibits the activity of mitochondrial DNA ligase IIIα. This enzyme is crucial for the repair of single-strand breaks in mitochondrial DNA (mtDNA). Inhibition of its function leads to the accumulation of mtDNA damage, resulting in mitochondrial dysfunction. This dysfunction is characterized by a decrease in the oxygen consumption rate and an increase in the production of reactive oxygen species (ROS). The damaged mitochondria release factors that activate the NLRP3 inflammasome, which in turn cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1 then mediates a form of programmed cell death known as pyroptosis, which shares features with apoptosis.

Methodological & Application

Application Notes and Protocols for L67 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

L67 is a potent and selective competitive inhibitor of human DNA ligases I and III, with an IC50 of 10 µM for both enzymes.[1][2][3] Its mechanism of action involves the disruption of DNA repair processes, leading to the accumulation of DNA damage, mitochondrial dysfunction, and subsequent activation of a caspase-1-dependent apoptotic pathway in cancer cells.[1] These characteristics make L67 a valuable tool for cancer research and a potential candidate for therapeutic development.

These application notes provide detailed protocols for the use of L67 in cell culture experiments, including methods for assessing its biological effects and quantitative data from studies on various cell lines.

Mechanism of Action

L67 exerts its cytotoxic effects on cancer cells through a multi-step process:

-

Inhibition of DNA Ligases I and III: L67 competitively binds to the active sites of DNA ligase I and DNA ligase IIIα (a key enzyme in mitochondrial DNA repair), preventing the sealing of DNA nicks and single-strand breaks.[1][3]

-

Induction of DNA Damage: The inhibition of DNA ligase activity leads to the accumulation of unrepaired DNA strands, resulting in DNA double-strand breaks (DSBs). The formation of γH2AX foci is a key indicator of this DNA damage.[1]

-

Mitochondrial Dysfunction: Inhibition of mitochondrial DNA ligase IIIα by L67 disrupts mitochondrial DNA metabolism. This leads to a reduction in mitochondrial DNA levels, altered mitochondrial morphology, and a decrease in the oxygen consumption rate (OCR).[1]

-

Increased Mitochondrial ROS: The compromised mitochondrial function results in a concentration-dependent increase in mitochondrial reactive oxygen species (ROS), particularly superoxide (mSOX).[1]

-

Caspase-1 Dependent Apoptosis: The accumulation of cellular stress, including DNA damage and elevated ROS, triggers a caspase-1-dependent apoptotic pathway, leading to programmed cell death in cancer cells.[1]

Signaling Pathway of L67-Induced Apoptosis

Caption: L67 inhibits DNA ligases, leading to DNA damage and mitochondrial dysfunction, which culminates in caspase-1-dependent apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of L67 observed in various cell culture experiments.

Table 1: Inhibitory Concentration of L67

| Target Enzyme | IC50 | Reference |

| DNA Ligase I | 10 µM | [1][2][3] |

| DNA Ligase III | 10 µM | [1][2][3] |

Table 2: Effects of L67 on HeLa Cells

| Concentration | Incubation Time | Observed Effect | Reference |

| 10 µM | 24 h | Reduction in Oxygen Consumption Rate (OCR) by ~20% | [1] |

| 10 µM | 24 h | Reduction in mitochondrial DNA by ~25% | [1] |

| 10, 15 µM | 24 h | Increased formation of nuclear γH2AX foci | [1] |

| 0-50 µM | Not Specified | Concentration-dependent increase in mitochondrial superoxide (mSOX) | [1] |

| 10, 100 µM | 24 h | Induction of apoptosis | [1] |

| 100 µM | 24 h | ~50% of the cell population undergoes apoptosis | [1] |

| 0-30 µM | 24 h | Selective induction of cell death in cancer cells | [1] |

Experimental Protocols

Preparation of L67 Stock Solution

Materials:

-

L67 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the product datasheet, L67 can be dissolved in DMSO to prepare a stock solution. For example, to prepare a 10 mM stock solution, dissolve 4.86 mg of L67 in 1 mL of DMSO.[2] Sonication may be required to fully dissolve the compound.[2]

-

MedChemExpress provides a detailed table for preparing stock solutions. For instance, to prepare a 10 mM stock, you can dissolve 2.0571 mg of L67 in 1.0286 mL of DMSO.[4]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[1]

General Experimental Workflow for L67 Treatment

Caption: A general workflow for cell culture experiments involving L67 treatment and subsequent analysis.

Protocol for Assessing Cell Viability (MTT Assay)

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

L67 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of L67 in complete culture medium from the stock solution. Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of L67 or controls.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value for cytotoxicity.

Protocol for Detection of Mitochondrial Superoxide (MitoSOX Red Assay)

Materials:

-

Cells treated with L67 and controls

-

MitoSOX™ Red mitochondrial superoxide indicator

-

HBSS (Hank's Balanced Salt Solution) with Ca2+ and Mg2+

-

Flow cytometer or fluorescence microscope

Protocol:

-

Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving the contents of one vial in 13 µL of DMSO.

-

Prepare a working solution of 5 µM MitoSOX™ Red by diluting the stock solution in warm HBSS with Ca2+ and Mg2+. Protect from light.

-

After treating cells with L67 for the desired time, remove the culture medium and wash the cells once with warm PBS.

-

For adherent cells, trypsinize and collect the cells. For suspension cells, collect them by centrifugation.

-

Resuspend the cells in the MitoSOX™ Red working solution at a concentration of approximately 1 x 10^6 cells/mL.

-

Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS.

-

Analyze the cells immediately by flow cytometry (Excitation: ~510 nm, Emission: ~580 nm) or visualize them using a fluorescence microscope.

Protocol for Detection of DNA Double-Strand Breaks (γH2AX Immunofluorescence)

Materials:

-

Cells grown on coverslips and treated with L67

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

-

Anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX antibody)

-

Alexa Fluor-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on sterile coverslips in a culture plate and treat with L67 as required.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with the primary γH2AX antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the γH2AX foci using a fluorescence microscope. The number of foci per cell can be quantified as a measure of DNA damage.

References

Application Notes and Protocols for In Vivo Studies of L67 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L67 is a competitive DNA ligase inhibitor that demonstrates selective activity against DNA ligases I and III, with an IC50 of 10 μM for both.[1][2] Its mechanism of action involves the induction of nuclear DNA damage through the reduction of mitochondrial DNA and a subsequent increase in mitochondrially-generated reactive oxygen species (ROS).[1] This cascade of events ultimately triggers a Caspase 1-dependent apoptotic pathway in cancer cells.[1] In vitro studies have shown that L67 promotes DNA double-strand breaks, reduces oxygen consumption in cancer cells, and can enhance the cytotoxicity of other DNA damaging agents, suggesting a promising therapeutic window.[1][2]

These application notes provide detailed protocols for the design and execution of essential in vivo studies to evaluate the pharmacokinetic profile, safety, and efficacy of the L67 inhibitor in preclinical animal models.

L67 Signaling and Mechanism of Action

L67's primary targets are DNA ligases I and III, crucial enzymes in DNA replication and repair. By inhibiting these ligases, L67 disrupts the integrity of both nuclear and mitochondrial DNA. The inhibition of mitochondrial DNA ligase IIIα is particularly significant, leading to mitochondrial dysfunction, increased ROS production, and subsequent nuclear DNA damage. This accumulation of DNA damage triggers an intrinsic apoptotic pathway mediated by Caspase 1, leading to selective cell death in cancer cells.[1]

Caption: L67 inhibitor signaling pathway.

Experimental Design and Protocols

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of L67 in a rodent model, assessing its absorption, distribution, metabolism, and excretion (ADME) characteristics. This is crucial for optimizing dosing regimens.[3]

Caption: Workflow for a pharmacokinetic study.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (180-220g).[4] Animals should be acclimatized for at least one week.

-

Housing: Standard housing conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Groups:

-

Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).

-

Group 2: Oral (PO) gavage administration (e.g., 20 mg/kg).

-

-

Drug Formulation: L67 should be formulated in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

-

Procedure:

-

Administer a single dose of L67 to each animal according to its group.

-

Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[5]

-

Process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

-

-

Analysis: Quantify L67 concentration in plasma samples using a validated LC-MS/MS method.

-

Data Presentation:

| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |

| Cmax (ng/mL) | 2500 | 1800 |

| Tmax (h) | 0.08 | 1.0 |

| AUC (0-t) (ng*h/mL) | 4500 | 9800 |

| Half-life (t½) (h) | 2.5 | 4.1 |

| Bioavailability (%) | N/A | 54.4 |

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of L67 that can be administered without causing unacceptable toxicity, which will inform the dose selection for efficacy studies.[6]

Caption: Workflow for a maximum tolerated dose study.

Protocol:

-

Animal Model: Female BALB/c nude mice (6-8 weeks old).

-

Housing: As described in the PK study.

-

Groups: Start with a low dose and escalate in subsequent cohorts (e.g., 10, 20, 40, 80 mg/kg). Use 3-5 mice per group.

-

Drug Formulation: Same as the PK study.

-

Procedure:

-

Administer L67 daily via the intended clinical route (e.g., oral gavage or intraperitoneal injection) for a set duration (e.g., 14-28 days).[6]

-

Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

-

Record body weight daily. A weight loss of >20% is often considered a humane endpoint.

-

At the end of the study, perform a full necropsy, collect major organs for histopathological analysis, and collect blood for clinical pathology.

-

-

Data Presentation:

| Dose (mg/kg/day) | Mean Body Weight Change (%) | Key Clinical Signs | Histopathological Findings | MTD Determination |

| Vehicle | +5.2 | None | No significant abnormalities | - |

| 10 | +4.8 | None | No significant abnormalities | Tolerated |

| 20 | +3.5 | None | No significant abnormalities | Tolerated |

| 40 | -8.1 | Mild lethargy | Minimal renal tubular changes | MTD |

| 80 | -21.5 | Severe lethargy, ruffled fur | Moderate to severe liver necrosis | Exceeded |

Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of L67 in an established human tumor xenograft model.[7][8]

Caption: Workflow for a tumor xenograft efficacy study.

Protocol:

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Tumor Model: Subcutaneously inject 5 x 10^6 HeLa cells (or another relevant cancer cell line) in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

-

Procedure:

-

Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

-

Administer treatment (e.g., daily oral gavage) for the duration of the study (e.g., 21 days).

-

Continue monitoring tumor volume and body weight.

-

-

Endpoints:

-

Primary: Tumor growth inhibition (TGI).

-

Secondary: Body weight changes, survival.

-

Tertiary: Biomarker analysis (e.g., γH2AX, cleaved Caspase 1) in excised tumor tissue via IHC or Western blot.

-

-

Data Presentation:

| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | 1550 ± 210 | - | +4.5 |

| L67 (20 mg/kg) | 930 ± 150 | 40.0 | +2.1 |

| L67 (40 mg/kg) | 542 ± 98 | 65.0 | -7.8 |

| Positive Control | 480 ± 85 | 69.0 | -10.2 |

General In Vivo Toxicity Study

Objective: To identify potential target organs of toxicity and characterize the dose-response relationship for adverse effects following repeated administration of L67.[9]

Caption: Workflow for a general in vivo toxicity study.

Protocol:

-

Animal Models: Two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), are typically required for regulatory submissions.[10]

-

Housing: As previously described.

-

Groups: A control group and at least three dose levels (low, mid, high). A recovery group may be included for the high dose and control groups.

-

Drug Formulation: Same as the PK study.

-

Procedure:

-

Administer L67 daily for a specified period (e.g., 28 days).

-

Conduct comprehensive in-life monitoring, including daily clinical observations, weekly body weight and food consumption measurements, and specialized examinations like ophthalmology and cardiovascular assessments.

-

Collect blood and urine at specified intervals for clinical pathology analysis.

-

At termination, perform a detailed gross necropsy, weigh major organs, and collect a comprehensive set of tissues for histopathological examination.

-

-

Data Presentation:

| Toxicity Endpoint | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (20 mg/kg) | High Dose (40 mg/kg) |

| Hematology | WNL | WNL | WNL | Mild, reversible anemia |

| Serum Chemistry | WNL | WNL | Slight increase in ALT/AST | Moderate increase in ALT/AST |

| Urinalysis | WNL | WNL | WNL | WNL |

| Key Histopathology | No significant findings | No significant findings | Minimal centrilobular hypertrophy (Liver) | Moderate centrilobular hypertrophy and single-cell necrosis (Liver) |

| Target Organ | - | None | Liver (minimal) | Liver (moderate) |

(WNL: Within Normal Limits; ALT: Alanine aminotransferase; AST: Aspartate aminotransferase)

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]

- 5. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. toxicology.org [toxicology.org]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. youtube.com [youtube.com]

L67: A Potent Tool for Interrogating DNA Ligase I/III Function in Cancer Research and Drug Discovery

Application Notes & Protocols

For researchers, scientists, and drug development professionals, the small molecule L67 provides a valuable tool for investigating the distinct and overlapping roles of DNA ligase I and DNA ligase III in cellular processes, particularly in the context of cancer biology. L67 is a competitive inhibitor of both human DNA ligase I (LigI) and DNA ligase III (LigIII), with a half-maximal inhibitory concentration (IC50) of 10 µM for both enzymes.[1] Its demonstrated selectivity and potent effects on cancer cell viability make it an important compound for studying DNA repair pathways and for the development of novel anti-cancer therapeutics.

Mechanism of Action

L67 exerts its effects by competing with the DNA substrate for binding to the active site of DNA ligases I and III.[2][3] This inhibition disrupts critical DNA repair and replication processes that are essential for cell survival. Notably, research has revealed that L67 preferentially targets mitochondrial DNA ligase IIIα (LigIIIα).[4][5] Inhibition of mitochondrial LigIIIα leads to a cascade of events within cancer cells, including:

-

Mitochondrial Dysfunction: Treatment with L67 results in abnormal mitochondrial morphology, a reduction in mitochondrial DNA content, and decreased oxygen consumption rate (OCR).[1][4]

-

Increased Oxidative Stress: The disruption of mitochondrial DNA metabolism by L67 leads to an increase in mitochondrially-generated reactive oxygen species (ROS).[1][4]

-

Nuclear DNA Damage: The elevated ROS levels contribute to damage of the nuclear DNA, as evidenced by the formation of γH2AX foci, a marker of DNA double-strand breaks.[1][4]

-

Selective Apoptosis in Cancer Cells: L67 selectively induces a caspase 1-dependent apoptotic pathway in cancer cells, while non-malignant cells tend to undergo senescence in response to the compound.[1][4]

This differential response between cancer and non-malignant cells highlights a potential therapeutic window and underscores the reliance of cancer cells on specific DNA repair pathways.

Data Presentation

The following tables summarize the quantitative effects of L67 as reported in the literature.

Table 1: Inhibitory Activity of L67

| Target Enzyme | IC50 Value | Reference |

| DNA Ligase I | 10 µM | [1] |

| DNA Ligase III | 10 µM | [1] |

Table 2: Cellular Effects of L67 on HeLa Cells

| Experimental Condition | Observed Effect | Reference |

| 10 µM L67 for 24 h | ~20% reduction in Oxygen Consumption Rate (OCR) | [1] |

| 10 µM L67 for 24 h | ~25% reduction in mitochondrial DNA | [1] |

| 10, 15 µM L67 for 24 h | Increased formation of nuclear γH2AX foci | [1] |

| 0-50 µM L67 | Concentration-dependent increase in mitochondrial superoxide (mSOX) levels | [1] |

| 10, 100 µM L67 for 24 h | Induction of apoptosis, with ~50% of cells being apoptotic at 100 µM | [1] |

| 0-30 µM L67 for 24 h | Activation of a caspase 1-dependent cell death pathway | [1] |

Signaling Pathway of L67-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by L67 in cancer cells.

Caption: L67-induced signaling pathway in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments to study the function of DNA ligase I/III using L67.

Protocol 1: Cell Viability Assay

This protocol is used to determine the cytotoxic effects of L67 on cancer and non-malignant cell lines.

Materials:

-

Cell lines of interest (e.g., HeLa, MCF7, non-malignant MCF10A)

-

Complete cell culture medium

-

L67 (stock solution in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of L67 in complete culture medium. A typical concentration range is 0-100 µM. Include a vehicle control (DMSO) at the same concentration as the highest L67 treatment.

-

Remove the medium from the cells and add 100 µL of the L67-containing medium or control medium to the respective wells.

-

Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis by L67.

Materials:

-

Cells treated with L67 as described in Protocol 1.

-

PE Annexin V Apoptosis Detection Kit (or similar)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells from the culture plates.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add PE Annexin V and 7-AAD (or another viability dye) according to the manufacturer's protocol.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and 7-AAD negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Measurement of Mitochondrial Superoxide (mSOX)

This protocol assesses the effect of L67 on the production of mitochondrial reactive oxygen species.

Materials:

-

Cells treated with L67.

-

MitoSOX™ Red mitochondrial superoxide indicator (or similar).

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Culture cells on glass coverslips or in appropriate plates for microscopy or flow cytometry.

-

Treat cells with the desired concentrations of L67 (e.g., 0-50 µM) for the specified time (e.g., 24 hours).

-

In the last 10-30 minutes of incubation, add MitoSOX™ Red reagent to the culture medium at the manufacturer's recommended concentration.

-

Wash the cells with warm buffer.

-

For microscopy, mount the coverslips and visualize using a fluorescence microscope. For flow cytometry, harvest the cells and analyze on a flow cytometer with the appropriate laser and filter set.

-

Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.

Protocol 4: Quantification of Mitochondrial DNA (mtDNA) Copy Number

This protocol determines the effect of L67 on the amount of mitochondrial DNA relative to nuclear DNA.

Materials:

-

Genomic DNA isolated from L67-treated and control cells (using a kit like QIAamp DNA Kit).

-

Primers for a mitochondrial gene (e.g., a short and long fragment) and a nuclear gene (e.g., DNA polymerase δ).

-

Quantitative PCR (qPCR) master mix.

-

qPCR instrument.

Procedure:

-

Isolate total genomic DNA from cells treated with L67 (e.g., 10 µM for 24 hours) and control cells.

-

Quantify the DNA concentration.

-

Set up qPCR reactions using primers for both a mitochondrial and a nuclear gene. Use a small amount of total genomic DNA (e.g., 3 ng) as a template.

-

Perform the qPCR reaction.

-

Calculate the relative mitochondrial DNA copy number using the ΔΔCt method, normalizing the mitochondrial gene amplification to the nuclear gene amplification.

Experimental Workflow for Assessing L67 Effects

The following diagram outlines a typical experimental workflow for characterizing the impact of L67 on cancer cells.

Caption: Experimental workflow for L67 evaluation.

Logical Relationship: Competitive Inhibition

The diagram below illustrates the competitive inhibition of DNA ligases by L67.

Caption: L67 competitive inhibition mechanism.

By utilizing L67 in conjunction with these protocols and understanding its mechanism of action, researchers can effectively probe the functions of DNA ligase I and III, uncover vulnerabilities in cancer cells, and advance the development of targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair [ouci.dntb.gov.ua]

- 4. Inhibiting mitochondrial DNA ligase IIIα activates caspase 1-dependent apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for L67 Treatment of Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

L67 is a competitive inhibitor of DNA ligase I and DNA ligase III, with an IC50 of 10 µM for both enzymes.[1][2] It has emerged as a promising agent in cancer research due to its selective cytotoxic effects on cancer cells. L67 primarily targets mitochondrial DNA ligase IIIα (LigIIIα), leading to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and subsequent nuclear DNA damage.[3][4] This cascade of events ultimately triggers a caspase-1-dependent apoptotic pathway in cancer cells, while notably inducing senescence in nonmalignant cells.[3][5] These characteristics make L67 a compelling candidate for targeted cancer therapy, particularly in combination with other DNA damage response inhibitors like PARP inhibitors.

These application notes provide detailed protocols for investigating the effects of L67 on cancer cells, including cell viability, apoptosis, and senescence assays, as well as a method to assess its impact on the Alternative-Non-Homologous End Joining (Alt-NHEJ) DNA repair pathway.

Data Presentation

Table 1: Summary of L67 Effects on Cancer and Nonmalignant Cells

| Parameter | Cancer Cells (e.g., HeLa) | Nonmalignant Cells (e.g., HCA-Ltrt, MCF10A) | Reference |

| Primary Target | Mitochondrial DNA Ligase IIIα | Mitochondrial DNA Ligase IIIα | [3] |

| IC50 (DNA Ligase I/III) | 10 µM | 10 µM | [1][2] |

| Effective Concentration | 10 - 100 µM | Not specified for cytotoxicity | [1][2] |

| Treatment Duration | 24 hours for apoptosis induction | 24 hours for senescence induction | [1][5] |

| Primary Outcome | Caspase-1 dependent apoptosis | Senescence | [3][5] |

| Mitochondrial Effects | Abnormal morphology, reduced DNA, increased ROS | Minimal to no effect | [3][4] |

| Nuclear DNA Damage (γH2AX) | Increased | Not significantly increased | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of L67 on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF7, HCT116)

-

Complete cell culture medium

-

L67 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of L67 in complete medium. Recommended concentration range: 0.1 µM to 100 µM. Include a vehicle control (DMSO).

-

Remove the medium from the wells and add 100 µL of the L67 dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by L67.

Materials:

-

Cancer cell line (e.g., HeLa)

-

L67

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with L67 at the desired concentrations (e.g., 10 µM, 50 µM, 100 µM) for 24 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay detects the induction of senescence in nonmalignant cells treated with L67.

Materials:

-

Nonmalignant cell line (e.g., HCA-Ltrt, MCF10A)

-

L67

-

6-well plates

-

Senescence-Associated β-Galactosidase Staining Kit

-

Microscope

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with L67 (e.g., 10 µM) for 24 hours.

-

Wash the cells twice with PBS.

-

Fix the cells with the provided Fixative Solution for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Prepare the Staining Solution according to the kit's instructions and add it to the cells.

-

Incubate the plate at 37°C overnight in a dry incubator (no CO2).

-

Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Capture images and quantify the percentage of blue-stained cells.

Western Blot Analysis for DNA Damage and Apoptosis Markers

This protocol assesses the levels of key proteins involved in the DNA damage response and apoptosis.

Materials:

-

Cancer cell line

-

L67

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-γH2AX, anti-cleaved Caspase-1, anti-DNA Ligase III, anti-PARP, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Treat cells with L67 as described in the apoptosis assay.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

Alternative-Non-Homologous End Joining (Alt-NHEJ) Assay (Adapted Protocol)

This protocol provides a framework for assessing the impact of L67 on the error-prone Alt-NHEJ DNA repair pathway using a reporter-based assay.

Materials:

-

Human cell line (e.g., U2OS) stably transfected with an NHEJ reporter plasmid (e.g., pEJ, pNHEJ1)

-

L67

-

I-SceI endonuclease expression vector

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture the reporter cell line and treat with L67 at various concentrations for a predetermined time (e.g., 24 hours).

-

Co-transfect the cells with an I-SceI expression vector to induce a site-specific double-strand break in the reporter construct.

-

Continue the L67 treatment for an additional 48-72 hours to allow for DNA repair.

-

Harvest the cells and analyze the reporter gene expression (e.g., GFP) by flow cytometry or fluorescence microscopy.

-

A decrease in reporter signal in L67-treated cells compared to the control indicates inhibition of the NHEJ pathway. This assay can be further refined to specifically assess Alt-NHEJ by using reporter constructs that favor this pathway or by analyzing the repair junctions by sequencing.

Mandatory Visualizations

Caption: Signaling pathway of L67-induced apoptosis in cancer cells.

Caption: General experimental workflow for assessing L67 effects.

Caption: Logical basis for L67 and PARP inhibitor synergy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting mitochondrial DNA ligase IIIα activates caspase 1-dependent apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro non-homologous DNA end joining assays—The 20th anniversary - PMC [pmc.ncbi.nlm.nih.gov]

L67 Inhibitor: Application Notes and Protocols for High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

L67 is a competitive inhibitor of human DNA ligases I and III, enzymes crucial for DNA replication and repair.[1][2][3] By targeting these enzymes, L67 disrupts mitochondrial DNA metabolism, leading to an increase in reactive oxygen species (ROS), subsequent nuclear DNA damage, and ultimately, caspase-1-dependent apoptosis in cancer cells.[1] These characteristics make L67 a compelling compound for cancer research and a valuable tool for high-throughput screening (HTS) assays aimed at discovering novel DNA ligase inhibitors. This document provides detailed application notes and protocols for the utilization of L67 in HTS workflows.

Introduction

DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds, a critical step in joining DNA fragments during replication, repair, and recombination. Elevated DNA ligase activity is often observed in cancer cells to cope with increased replicative stress and DNA damage. Therefore, inhibiting DNA ligases presents a promising therapeutic strategy. L67 has been identified as a dual inhibitor of DNA ligase I and DNA ligase III with an IC50 of 10 μM for both.[1][3] Its mechanism of action, which involves the induction of apoptosis through mitochondrial dysfunction, provides a clear rationale for its use in cancer cell-based assays.

Mechanism of Action

L67 exerts its cytotoxic effects on cancer cells through a multi-step process initiated by the inhibition of DNA ligase I and III. This inhibition primarily affects mitochondrial DNA (mtDNA) maintenance, leading to a cascade of events culminating in programmed cell death.

Quantitative Data Summary

The following tables summarize the quantitative effects of L67 on various cellular parameters as reported in the literature.

Table 1: In Vitro Inhibitory Activity of L67

| Target | IC50 | Reference |

| DNA Ligase I | 10 μM | [1][3] |

| DNA Ligase III | 10 μM | [1][3] |

Table 2: Cellular Effects of L67 in HeLa Cells

| Treatment Concentration and Duration | Effect | Quantitative Measurement | Reference |

| 10 μM for 24 hours | Reduction in Oxygen Consumption Rate (OCR) | ~20% | [1] |

| 10 μM for 24 hours | Reduction in Mitochondrial DNA | ~25% | [1] |

| 10, 15 μM for 24 hours | Promotion of Nuclear DNA Damage | Increased γH2AX foci | [1] |

| 0-50 μM | Increase in Mitochondrial Superoxide (mSOX) | Concentration-dependent | [1] |

| 100 μM for 24 hours | Induction of Apoptosis | ~50% of cell population | [1] |

| 0-30 μM for 24 hours | Activation of Caspase-1 Dependent Apoptosis | Concentration-dependent | [1] |

High-Throughput Screening (HTS) Protocol

This protocol outlines a cell-based HTS assay to identify novel inhibitors of DNA ligase I/III using L67 as a positive control. The assay is based on the principle that inhibition of DNA ligases will induce DNA damage, which can be quantified using an antibody against phosphorylated H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.

Materials and Reagents

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

384-well clear-bottom black imaging plates

-

Test compound library

-

L67 inhibitor (positive control)

-

DMSO (negative control)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: fluorescently labeled anti-species IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

High-content imaging system

Experimental Protocol

-

Cell Seeding:

-

Trypsinize and resuspend HeLa cells to a final concentration of 1 x 10^5 cells/mL.

-

Dispense 50 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Addition:

-

Prepare a dilution series of the test compounds and L67 in cell culture medium. The final concentration of L67 should be in the range of 10-30 µM.

-

Add the diluted compounds, L67 (positive control), and DMSO (negative control, final concentration 0.1%) to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Immunofluorescence Staining:

-

Carefully aspirate the medium from the wells.

-

Wash the cells twice with 100 µL of PBS.

-

Fix the cells by adding 50 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

-

Wash the cells twice with 100 µL of PBS.

-

Permeabilize the cells by adding 50 µL of 0.5% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.

-

Wash the cells twice with 100 µL of PBS.

-

Block non-specific antibody binding by adding 50 µL of blocking buffer to each well and incubating for 1 hour at room temperature.

-

Dilute the anti-γH2AX primary antibody in blocking buffer according to the manufacturer's recommendation.

-

Aspirate the blocking buffer and add 25 µL of the diluted primary antibody to each well. Incubate overnight at 4°C.

-

Wash the cells three times with 100 µL of PBS.

-

Dilute the fluorescently labeled secondary antibody and DAPI in blocking buffer.

-

Aspirate the wash buffer and add 25 µL of the diluted secondary antibody and DAPI solution to each well. Incubate for 1 hour at room temperature in the dark.

-

Wash the cells three times with 100 µL of PBS.

-

Leave 100 µL of PBS in each well for imaging.

-

-

Image Acquisition and Analysis:

-

Acquire images of the DAPI (nuclei) and the fluorescently labeled secondary antibody (γH2AX foci) channels using a high-content imaging system.

-

Use image analysis software to identify nuclei based on the DAPI signal and quantify the number and intensity of γH2AX foci within each nucleus.

-

Calculate the average number of γH2AX foci per cell for each well.

-

Normalize the data to the negative control (DMSO) and positive control (L67).

-

Identify hit compounds as those that induce a statistically significant increase in γH2AX foci formation compared to the negative control.

-

Conclusion

L67 is a valuable research tool for studying DNA ligation and for the discovery of novel DNA ligase inhibitors. The provided application notes and protocols offer a framework for utilizing L67 in high-throughput screening campaigns. The detailed HTS protocol, based on the detection of DNA damage, provides a robust method for identifying compounds with a similar mechanism of action to L67, potentially leading to the development of new anti-cancer therapeutics.

References

Troubleshooting & Optimization

L67 inhibitor not showing expected results

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the L67 inhibitor in their experiments. L67 is a competitive inhibitor of DNA ligase I and III, impacting cellular processes such as DNA replication and repair, mitochondrial function, and apoptosis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the L67 inhibitor?

A1: L67 is a competitive DNA ligase inhibitor that specifically targets DNA ligases I and III, both with an IC50 of 10 μM.[1][2] Its inhibitory action leads to the accumulation of DNA damage in the nucleus. Furthermore, L67 disrupts mitochondrial DNA metabolism, resulting in decreased mitochondrial DNA levels, altered mitochondrial morphology, and an increase in mitochondrial reactive oxygen species (ROS).[2] This cascade of events ultimately triggers a caspase-1-dependent apoptotic pathway in cancer cells.[1]

Q2: What are the expected cellular effects of L67 treatment?

A2: Treatment of cancer cells with L67 is expected to result in:

-

Inhibition of DNA ligase I and III activity.

-

Increased nuclear DNA damage , which can be observed by an increase in γH2AX foci.[1]

-

Mitochondrial dysfunction , characterized by a reduction in mitochondrial DNA, altered mitochondrial morphology, and decreased oxygen consumption rate (OCR).

-

Increased mitochondrial ROS production. [2]

-

Induction of apoptosis , mediated by the activation of caspase-1.[1]

Q3: In which cell lines has L67 been reported to be effective?

A3: L67 has been shown to be cytotoxic in various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer).[1] It has also been noted that L67 preferentially sensitizes cancer cells to DNA damaging agents compared to non-malignant cells.

Troubleshooting Guide

Issue 1: L67 inhibitor is not showing the expected level of cytotoxicity.

Possible Cause 1: Suboptimal Inhibitor Concentration or Treatment Duration.

-

Question: Am I using the correct concentration and incubation time for my cell line?

-

Answer: The IC50 for L67 in inhibiting DNA ligases I and III is 10 μM.[1][2] However, the optimal concentration and treatment duration can vary between cell lines.[3][4] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Possible Cause 2: Cell Line Resistance.

-

Question: Could my cell line be resistant to L67-induced apoptosis?

-

Answer: While L67 is effective in several cancer cell lines, intrinsic or acquired resistance can occur. The expression levels and activity of DNA repair pathways, as well as the regulation of apoptotic pathways, can influence sensitivity to L67.

Possible Cause 3: Inhibitor Instability.

-

Question: Has the L67 inhibitor degraded?

-

Answer: Proper storage and handling of the inhibitor are crucial for maintaining its activity. Ensure that the inhibitor is stored according to the manufacturer's instructions and that repeated freeze-thaw cycles are avoided.

Issue 2: No significant increase in apoptosis is observed after L67 treatment.

Possible Cause 1: Insufficient Induction of Apoptosis.

-

Question: Are the treatment conditions sufficient to induce apoptosis in my cells?

-

Answer: Apoptosis is a downstream effect of L67's primary action. Ensure that the concentration and duration of L67 treatment are adequate to induce significant DNA damage and mitochondrial dysfunction, which are prerequisites for apoptosis.

Possible Cause 2: Issues with the Apoptosis Assay.

-

Question: Is my apoptosis detection method working correctly?

-

Answer: Apoptosis assays, such as Annexin V/PI staining followed by flow cytometry, can be sensitive to experimental conditions.[5][6][7] Common pitfalls include:

-

Incorrect compensation settings leading to spectral overlap between fluorochromes.

-

Suboptimal gating strategies that exclude apoptotic cell populations.

-

Delayed analysis after staining, as Annexin V binding is reversible.

-

Refer to the detailed experimental protocol for Annexin V/PI staining below.

-

Possible Cause 3: Cell Death Occurring Through a Different Mechanism.

-

Question: Could the cells be dying through a non-apoptotic pathway?

-

Answer: While L67 is known to induce caspase-1-dependent apoptosis, it is possible that in certain cellular contexts, other cell death mechanisms like necrosis or autophagy may be activated. Consider using assays that can distinguish between different modes of cell death.

Issue 3: Unexpected or inconsistent results in mitochondrial ROS measurements.

Possible Cause 1: Problems with the MitoSOX Staining Protocol.

-

Question: Am I performing the MitoSOX assay correctly?

-

Answer: Measurement of mitochondrial ROS using probes like MitoSOX requires careful execution.[8][9][10] Common issues include:

-

Inappropriate probe concentration: High concentrations of MitoSOX can be cytotoxic and lead to artifacts.

-

Photobleaching: Exposure of the probe to light should be minimized.

-

Incorrect filter sets for fluorescence detection.

-

Refer to the detailed experimental protocol for mitochondrial ROS measurement below.

-

Possible Cause 2: Off-Target Effects of the L67 Inhibitor.

-

Question: Could L67 be affecting other cellular pathways?

-

Answer: While L67 is a specific inhibitor of DNA ligases I and III, off-target effects are a possibility with any small molecule inhibitor and can lead to unexpected cellular responses.[11][12][13][14] It is advisable to include appropriate controls and potentially validate key findings using alternative methods, such as siRNA-mediated knockdown of DNA ligase I and III.

Quantitative Data Summary

Table 1: In Vitro Activity of L67 Inhibitor

| Target | IC50 (μM) | Cell Line(s) | Reference |

| DNA Ligase I | 10 | HeLa | [1][2] |

| DNA Ligase III | 10 | HeLa | [1][2] |

Table 2: Cellular Effects of L67 Inhibitor in HeLa Cells

| Parameter | Concentration (μM) | Treatment Duration (hours) | Observed Effect | Reference |

| Nuclear DNA Damage (γH2AX foci) | 10, 15 | 24 | Increased formation | [1] |

| Mitochondrial ROS (mSOX) | 0-50 | 24 | Concentration-dependent increase | [1] |

| Oxygen Consumption Rate (OCR) | 10 | 24 | ~20% reduction | |

| Mitochondrial DNA | 10 | 24 | ~25% reduction | |

| Apoptosis | 100 | 24 | ~50% of cells apoptotic | |

| Caspase-1 Activation | 0-30 | 24 | Activation of dependent cell death | [1] |

Key Experimental Protocols

Protocol 1: DNA Ligase Activity Assay (Non-Radioactive)

This protocol is adapted from a fluorescence-based assay for T4 DNA ligase and can be modified for human DNA ligases I and III.

Materials:

-

Purified human DNA ligase I or III

-

Fluorescently labeled and quencher-labeled DNA oligonucleotide substrates

-

Ligation buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM ATP, 10 mM DTT)

-

L67 inhibitor at various concentrations

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the ligation buffer, fluorescently labeled DNA substrate, and the purified DNA ligase enzyme in a 96-well plate.

-

Add the L67 inhibitor at a range of concentrations to the respective wells. Include a no-inhibitor control.

-

Initiate the ligation reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a plate reader. The ligation of the DNA substrates brings the fluorophore and quencher into proximity, resulting in a decrease in fluorescence.

-

Calculate the percentage of inhibition for each L67 concentration relative to the no-inhibitor control.

Protocol 2: Measurement of Mitochondrial ROS using MitoSOX Red

Materials:

-

Cells of interest

-

L67 inhibitor

-

MitoSOX™ Red mitochondrial superoxide indicator

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in a suitable culture vessel and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of L67 for the appropriate duration. Include an untreated control.

-

Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.

-

Remove the culture medium and wash the cells once with warm HBSS.

-

Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS.

-

For flow cytometry, trypsinize the cells (if adherent), resuspend in HBSS, and analyze immediately using the appropriate laser and emission filter (e.g., excitation/emission ~510/580 nm).

-